beta-Butyrolactone

Description

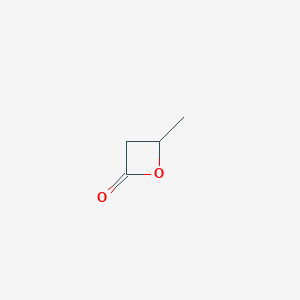

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLMSFRWBPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36486-76-7 | |

| Record name | 2-Oxetanone, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020223 | |

| Record name | beta-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 to 163 °F at 29 mmHg (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3068-88-0, 36536-46-6 | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxetan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-methyloxetan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BB68V31MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-46.3 °F (NTP, 1992) | |

| Record name | BETA-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to beta-Butyrolactone: Core Properties and Characteristics for Researchers and Drug Development Professionals

Introduction: Beta-butyrolactone, a cyclic ester of 3-hydroxybutanoic acid, is a versatile chemical building block with significant applications in polymer chemistry and as a precursor in organic synthesis.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and polymerization, with a focus on aspects relevant to researchers, scientists, and professionals in drug development. While its primary role in the biomedical field has been as the monomer for the biodegradable and biocompatible polymer poly(3-hydroxybutyrate) (PHB), understanding its core characteristics is crucial for exploring its full potential.

Fundamental Properties of this compound

This compound is a colorless to light yellow liquid with an odor described as being similar to acetone or mint.[1][2] It is the intramolecular ester of the optically active 3-hydroxybutanoic acid and is typically produced as a racemate in chemical synthesis.[1]

Chemical and Physical Data

The core chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-Methyloxetan-2-one |

| Synonyms | β-Methylpropiolactone, 3-Hydroxybutyric acid β-lactone |

| CAS Number | 3068-88-0 |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| SMILES | CC1CC(=O)O1 |

| InChI Key | GSCLMSFRWBPUSK-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -43.5 °C | |

| Boiling Point | 71–73 °C at 29 mmHg | |

| Density | 1.056 g/mL at 25 °C | |

| Solubility in Water | Miscible | [2] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [2] |

| Refractive Index (n20/D) | 1.411 |

Synthesis of this compound

Several synthetic routes to this compound have been established, with some offering enantioselective pathways to obtain specific stereoisomers.

Experimental Protocol: Asymmetric Hydrogenation of Diketene

A notable method for producing optically active (R)-β-butyrolactone involves the asymmetric hydrogenation of diketene using a ruthenium-BINAP catalyst.[1]

Objective: To synthesize (R)-β-butyrolactone with high enantiomeric excess.

Materials:

-

Diketene

-

Ruthenium-BINAP catalyst

-

Solvent (e.g., toluene)

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor with the ruthenium-BINAP catalyst and the solvent.

-

Add diketene to the reactor.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to approximately 60 bar with hydrogen.

-

Heat the reaction mixture to 50 °C and maintain stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of diketene.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The product, (R)-β-butyrolactone, can be purified by distillation under reduced pressure.

Expected Outcome: This method has been reported to yield (R)-β-butyrolactone with up to 97% selectivity and 92% enantiomeric excess.[1]

Ring-Opening Polymerization of this compound to Poly(3-hydroxybutyrate) (PHB)

The most significant application of this compound is its ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with potential uses in drug delivery systems, medical implants, and tissue engineering.[3][4] The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts.

Experimental Protocol: Anionic Ring-Opening Polymerization

Anionic ROP of this compound can be initiated by alkali metal salts of carboxylic acids, often in the presence of crown ethers to enhance the polymerization rate.

Objective: To synthesize atactic poly(3-hydroxybutyrate) via anionic ROP.

Materials:

-

This compound (purified by drying over CaH₂ and distillation)

-

Initiator (e.g., potassium naphthalenide/18-crown-6 complex)

-

Solvent (e.g., anhydrous Tetrahydrofuran - THF)

-

Quenching agent (e.g., acidified methanol)

-

Precipitating solvent (e.g., methanol)

Procedure:

-

All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

In a flame-dried Schlenk flask, dissolve the initiator complex in anhydrous THF.

-

Cool the initiator solution to the desired reaction temperature (e.g., 0 °C or room temperature).

-

Slowly add the purified this compound to the initiator solution with vigorous stirring.

-

Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Quench the polymerization by adding a small amount of acidified methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

-

Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Characterization of PHB:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine its tacticity.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5][6]

-

Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Experimental Workflow for Anionic ROP of this compound

Biological Activity and Signaling Pathways

A crucial area of interest for drug development professionals is the interaction of a compound with biological systems.

Reactivity with Biomolecules

Research has indicated that this compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules. Studies have shown that it can alkylate nucleic acids, with the main sites of alkylation being N-1 of adenosine, N-3 of cytidine, and N-7 of guanosine. This reactivity is correlated with its potential carcinogenicity.

Signaling Pathways

Currently, there is a notable lack of scientific literature detailing specific signaling pathways in mammalian cells that are directly modulated by this compound in a drug development context. Much of the research on the biological signaling of butyrolactones has focused on gamma-butyrolactones (GBLs) , which are structurally different and act as signaling molecules or "bacterial hormones" in various microorganisms, particularly in the regulation of secondary metabolism in Streptomyces.

While not directly applicable to this compound in mammalian systems, understanding the GBL signaling in bacteria can provide a conceptual framework for how small lactone molecules can exert biological effects.

Generalized Gamma-Butyrolactone Signaling in Bacteria

The following diagram illustrates a generalized signaling pathway for gamma-butyrolactones in bacteria, which typically involves the regulation of gene expression for secondary metabolite production.

Safety and Handling

This compound is classified as a flammable liquid and is suspected of causing genetic defects and cancer.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable monomer for the synthesis of the biodegradable polymer PHB, which holds significant promise in various biomedical applications. This guide has provided a detailed overview of its fundamental properties and key experimental procedures for its polymerization. While direct interactions of this compound with mammalian signaling pathways remain an under-researched area, its reactivity and the biological activities of its polymer and other lactone analogs suggest that further investigation into its pharmacological potential may be a fruitful avenue for future research in drug development.

References

A Technical Guide to the Synthesis of Beta-Butyrolactone from Renewable Resources

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-butyrolactone (β-butyrolactone) is a chiral platform chemical of significant interest. It serves as the key monomer for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with properties comparable to conventional plastics.[1] The enantiopure forms of β-butyrolactone and its derivatives are also valuable building blocks in the pharmaceutical industry. Traditionally synthesized from petroleum-based feedstocks, there is a compelling need to develop sustainable production routes from renewable resources. This guide details the most viable pathways for synthesizing β-butyrolactone from biomass, focusing on biotechnological and chemo-catalytic methods. Two primary strategies are explored: the direct fermentation of 3-hydroxybutyric acid (3-HB) followed by chemical lactonization, and a chemo-catalytic route starting from renewable acetic acid. A third, indirect route involving the depolymerization of microbially-produced PHB is also discussed.

Section 1: Biosynthesis via 3-Hydroxybutyric Acid (3-HB) Intermediate

This pathway represents the most direct and high-titer biological route. It involves two main stages: the microbial fermentation of renewable sugars into (R)-3-hydroxybutyric acid, followed by the chemical dehydration and cyclization of 3-HB to form β-butyrolactone.

Part 1.1: Microbial Production of (R)-3-Hydroxybutyric Acid

The biosynthesis of 3-HB is achieved by engineering a metabolic pathway into a microbial host, typically Escherichia coli, that diverts carbon flux from central metabolism towards the target molecule. The pathway begins with the condensation of two acetyl-CoA molecules, a central metabolite derived from feedstocks like glucose.

Metabolic Pathway

The canonical pathway for (R)-3-HB production involves three heterologous enzymatic steps:

-

Thiolase (PhaA/BktB): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): An NADPH-dependent enzyme that stereoselectively reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

-

Thioesterase (TesB): Hydrolyzes the CoA ester of (R)-3-hydroxybutyryl-CoA to release the free acid, (R)-3-hydroxybutyric acid, which is then secreted by the cell.

Caption: Engineered metabolic pathway for (R)-3-hydroxybutyric acid production from glucose.

Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli

This protocol is a representative summary for high-titer 3-HB production.

-

Strain and Preculture: An engineered E. coli strain harboring plasmids for the 3-HB pathway is grown overnight at 37°C in 50 mL of Luria-Bertani (LB) medium containing appropriate antibiotics.

-

Bioreactor Setup: A 5-L bioreactor containing 3 L of defined fermentation medium is prepared. The medium typically consists of glucose (e.g., 20 g/L), a nitrogen source like (NH₄)₂SO₄, phosphate salts (KH₂PO₄, K₂HPO₄), and a trace mineral solution. The bioreactor is sterilized and maintained at 37°C.

-

Inoculation and Batch Phase: The bioreactor is inoculated with the overnight preculture to an initial OD₆₀₀ of ~0.1. The pH is controlled at 7.0 with automated addition of aqueous ammonia, and dissolved oxygen (DO) is maintained above 20% by adjusting agitation speed and airflow.

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), a concentrated feeding solution (e.g., 500 g/L glucose) is supplied to the bioreactor. The feeding rate is controlled to maintain a low glucose concentration, preventing the formation of inhibitory byproducts like acetate.

-

Induction: When the cell density reaches a target OD₆₀₀ (e.g., 20-30), gene expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Production and Harvest: Fermentation continues for 48-72 hours post-induction. The final broth, containing secreted 3-HB, is harvested for downstream processing. The concentration of 3-HB in the supernatant is quantified using HPLC.

Data Presentation: Performance of Engineered Strains for 3-HB Production

| Microorganism | Feedstock | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Engineered E. coli Q5081 | Glucose | 75.7 | 0.34 | 1.26 | [2] |

| Engineered E. coli | Glucose | 2.92 | N/A | N/A | [3] |

| Engineered C. glutamicum | Glucose | 11.5 | N/A | N/A | [4] |

| Engineered S. cerevisiae | Ethanol | 12.0 | N/A | N/A | [5] |

Part 1.2: Chemical Conversion of 3-HB to β-Butyrolactone

The conversion of 3-hydroxybutyric acid to β-butyrolactone is an intramolecular esterification, or lactonization, which involves the removal of a water molecule. This is typically achieved under acidic conditions or through specific chemical reagents that facilitate cyclization.

Reaction Principle

The hydroxyl group at the β-position of 3-HB acts as a nucleophile, attacking the carboxylic acid carbon. This reaction is reversible and often requires conditions that drive the equilibrium towards the lactone, such as the removal of water. A well-established method for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction.

Caption: Chemical conversion of (R)-3-hydroxybutyric acid to (S)-β-butyrolactone.

Experimental Protocol: Mitsunobu Lactonization

The Mitsunobu reaction provides a reliable method for the cyclization of β-hydroxy acids with a predictable inversion of stereochemistry.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-3-hydroxybutyric acid (1 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃, ~1.5 equivalents). To this mixture, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 equivalents) dropwise. The reaction is exothermic and may develop a characteristic orange or red color.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired β-butyrolactone along with byproducts (triphenylphosphine oxide and the hydrazine derivative). Purify the β-butyrolactone by silica gel column chromatography or distillation under reduced pressure. The reaction typically results in the (S)-enantiomer of β-butyrolactone from the (R)-3-HB precursor due to the inversion of stereochemistry inherent to the Mitsunobu mechanism.[6]

Section 2: Chemo-Catalytic Synthesis from Renewable Acetic Acid

This pathway leverages established industrial chemistry, substituting fossil-derived feedstocks with bio-based acetic acid. The route involves the conversion of acetic acid to diketene, which is then hydrogenated to produce β-butyrolactone.

Caption: Multi-step chemo-catalytic pathway from renewable biomass to β-butyrolactone.

Part 2.1: Production of Diketene from Renewable Acetic Acid

Acetic acid can be efficiently produced from the fermentation of various renewable feedstocks. The industrial conversion of acetic acid to diketene is a two-step thermal process:

-

Pyrolysis: Acetic acid is pyrolyzed at high temperatures (~730°C) in the presence of a catalyst like triethyl phosphate to produce ketene (CH₂=C=O) and water.

-

Dimerization: The highly reactive ketene gas is then dimerized under controlled conditions to form diketene.

Part 2.2: Catalytic Hydrogenation of Diketene

Diketene can be selectively hydrogenated to β-butyrolactone. For producing enantiomerically pure β-butyrolactone, which is crucial for pharmaceutical applications and for creating stereoregular PHB, asymmetric hydrogenation is employed.

Experimental Protocol: Asymmetric Hydrogenation of Diketene

This protocol is based on the use of a Ruthenium-BINAP catalyst system.[1]

-

Catalyst Preparation: In an autoclave, the chiral catalyst is prepared by mixing a ruthenium precursor and a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

-

Reaction Setup: The autoclave is charged with diketene and a suitable solvent.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 50-60 bar). The reaction is heated to a controlled temperature (e.g., 50°C) and stirred until the reaction is complete.

-

Purification: After cooling and depressurizing the reactor, the solvent is removed, and the resulting β-butyrolactone is purified by distillation.

Data Presentation: Asymmetric Hydrogenation of Diketene to (R)-β-Butyrolactone

| Catalyst System | Pressure (bar) | Temperature (°C) | Selectivity (%) | Enantiomeric Excess (ee, %) | Reference |

| Ruthenium-BINAP | ~50-60 | 50 | 97 | 92 | [1] |

| Palladium (for racemic) | N/A | N/A | 93 | N/A (racemic) | [1] |

Section 3: Indirect Route via Poly(3-hydroxybutyrate) (PHB) Depolymerization

An alternative bio-based route involves first producing the polymer PHB and then depolymerizing it back to a monomeric precursor. While direct thermal pyrolysis of PHB to β-butyrolactone is very low-yielding, with crotonic acid being the major product, a two-step chemical conversion via 3-HB is more efficient.

Caption: Conversion of bio-based PHB to β-butyrolactone via a 3-HB intermediate.

Experimental Protocol: Acid-Catalyzed Hydrolysis of PHB to 3-HB

This protocol describes the depolymerization of PHB to its monomer, 3-HB, using a Brønsted acid ionic liquid (BAIL) or a simple protic acid.[3]

-

Reaction Setup: In a pressure-resistant vial, combine PHB powder (e.g., 0.2 g), a biphasic solvent system of methyl isobutyl ketone (MIBK) and water, and the acid catalyst (e.g., p-toluenesulfonic acid or a BAIL like [ImSO₃H⁺][p-TsO⁻]).

-

Hydrolysis: Seal the vial and heat it to 120°C with agitation for 4 hours. The MIBK helps to dissolve the polymer, while the water acts as the hydrolyzing agent.

-

Phase Separation and Recovery: After the reaction, cool the mixture to room temperature. The mixture will separate into two phases. The product, 3-HB, is enriched in the organic MIBK phase, while the BAIL catalyst remains in the aqueous phase, allowing for potential recycling.

-

Purification: The organic phase is separated, and the 3-HB can be recovered and purified, for example, by solvent evaporation and subsequent purification steps. The resulting 3-HB can then be converted to β-butyrolactone as described in Section 1.2.

Data Presentation: Catalytic Hydrolysis of PHB to 3-HB

| Catalyst | Temperature (°C) | Time (h) | 3-HB Yield (%) | Reference |

| [ImSO₃H⁺][p-TsO⁻] | 120 | 4 | >90 | [3] |

| p-Toluenesulfonic acid (p-TsOH) | 120 | 4 | >90 | [3] |

Conclusion and Outlook

The synthesis of β-butyrolactone from renewable resources is achievable through several distinct pathways, each with unique advantages and challenges.

-

Direct Fermentation to 3-HB: This route is highly promising due to its high reported titers (up to 75.7 g/L) and direct conversion from sugars in a single fermentation step.[2] The main challenge lies in the subsequent efficient and scalable chemical lactonization of 3-HB to β-butyrolactone.

-

Chemo-Catalytic Route from Acetic Acid: This pathway benefits from using established, high-yield chemical transformations. The asymmetric hydrogenation of diketene is particularly effective for producing enantiopure β-butyrolactone.[1] However, the overall process involves multiple energy-intensive steps (e.g., pyrolysis), and its economic viability depends on the low-cost production of bio-based acetic acid.

-

Indirect Route via PHB: While seemingly circuitous, this pathway leverages the extensive research in high-density PHB production. The development of efficient hydrolytic depolymerization methods makes it a viable, if less direct, option.[3]

For professionals in drug development, the ability to produce specific enantiomers is critical. Both the direct fermentation route (which can be engineered to produce (R)- or (S)-3-HB) and the asymmetric hydrogenation of diketene offer robust solutions for chiral synthesis. Future research should focus on optimizing the lactonization step from bio-derived 3-HB and improving the energy efficiency of the chemo-catalytic route to enhance the overall sustainability and commercial feasibility of producing this valuable platform chemical from renewable resources.

References

- 1. β-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

Ring-opening polymerization mechanism of beta-butyrolactone

An In-depth Technical Guide to the Ring-Opening Polymerization of β-Butyrolactone

Introduction

Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester with significant potential in biomedical applications, including drug delivery, tissue engineering, and medical implants.[1][2] One of the primary synthetic routes to produce PHB is the ring-opening polymerization (ROP) of β-butyrolactone (BBL), a four-membered cyclic ester.[1][3] This method offers control over the polymer's molecular weight, architecture, and tacticity, which are crucial for tailoring its physical and degradation properties.[1][4] This guide provides a comprehensive overview of the primary mechanisms governing the ROP of BBL, including anionic, cationic, and coordination-insertion pathways, targeted at researchers, scientists, and drug development professionals.

Core Mechanisms of Ring-Opening Polymerization

The polymerization of β-butyrolactone can be initiated by various catalytic systems, each operating through a distinct mechanism that influences the polymerization kinetics and the characteristics of the resulting polymer.

Anionic Ring-Opening Polymerization

Anionic ROP of BBL is a well-studied but challenging method, as the active centers are often prone to deactivation.[5] The initiation can proceed via two main pathways depending on the nucleophile and reaction conditions: O-acyl cleavage or O-alkyl cleavage.[6]

-

O-Acyl Cleavage : The nucleophile attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and forming an alkoxide chain-end.

-

O-Alkyl Cleavage : The nucleophile attacks the β-carbon, resulting in the scission of the alkyl-oxygen bond and generating a carboxylate propagating species.[6][7]

Regardless of the initiator, studies have shown that the propagation stage in anionic ROP of BBL typically proceeds via carboxylate active centers.[5] Various initiators have been employed, including alkali metal naphthalenides, potassium hydride, and potassium methoxide, often complexed with crown ethers to enhance reactivity.[6]

Caption: Anionic ROP of BBL can proceed via O-acyl or O-alkyl cleavage.

Table 1: Anionic Ring-Opening Polymerization of β-Butyrolactone

| Initiator System | Solvent | Temp. (°C) | Yield (%) | Mn (Da) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| KOH / 12-crown-4 | THF | Room Temp | 98–99 | - | - | [8] |

| NaH | Bulk | 70 | - | - | - | [8] |

| Potassium / 18-crown-6 | THF | - | High | Narrow | Narrow | [6] |

| K-naphthalenide / 18-crown-6 | THF | - | High | Narrow | Narrow | [6] |

| Penicillin G potassium salt | - | - | - | - | - |[6] |

Cationic Ring-Opening Polymerization

Cationic ROP of BBL can be initiated by strong acids, such as trifluoromethanesulfonic acid. This method typically yields low-molecular-weight PHB (Mn < 8,200 Da) with living hydroxyl chain ends.[9] The living nature of these chain ends allows for the subsequent block copolymerization with other monomers like ε-caprolactone.[9] The mechanism involves the activation of the monomer by the protonation of the carbonyl oxygen, followed by nucleophilic attack from another monomer molecule.

Caption: Cationic ROP is initiated by protonation of the BBL monomer.

Coordination-Insertion Ring-Opening Polymerization

The coordination-insertion mechanism is characteristic of metal-based catalysts and is one of the most effective methods for producing high-molecular-weight PHB with controlled tacticity.[1][10] Catalysts based on zinc,[10][11] tin,[9] yttrium,[9] and zirconium[1] are commonly used.

The general mechanism involves:

-

Coordination: The carbonyl oxygen of the BBL monomer coordinates to the Lewis acidic metal center of the catalyst.

-

Insertion: The initiator group (e.g., alkoxide, amide) attached to the metal center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer.[1]

-

Ring-Opening: The monomer is inserted into the metal-initiator bond, typically via cleavage of the acyl-oxygen bond, which regenerates a metal alkoxide species that serves as the active site for the next monomer addition.[1]

This mechanism often proceeds in a living and controlled manner, allowing for a linear relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight, with narrow polydispersity indices (PDI).[10][12]

Caption: The coordination-insertion mechanism for metal-catalyzed ROP.

Table 2: Coordination-Insertion Ring-Opening Polymerization of β-Butyrolactone

| Catalyst System | Initiator/Co-catalyst | Temp. (°C) | Time | Mn (kDa) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| (BDI-1)ZnOⁱPr | - | Room Temp | - | >100 | Narrow | [10] |

| Mononuclear Zirconium | - | Room Temp | - | 12 | 1.03–1.07 | [1][12] |

| Zinc Thioether-Amide | Isopropanol | 80 | 1 h | Predetermined | Narrow | [11] |

| Yttrium-based | - | - | - | - | Narrow | [9] |

| Distannoxanes | - | - | - | >100 | - |[9] |

Organocatalyzed Ring-Opening Polymerization

In recent years, organocatalysis has emerged as a metal-free alternative for BBL polymerization. N-Heterocyclic carbenes (NHCs) and their adducts, as well as bifunctional organoboron catalysts, have proven effective.[3][7][9] For example, NHC-carbodiimide (NHC-CDI) betaines can initiate polymerization by cleaving the BBL ring, forming protonated betaine-crotonate ion pairs that act as the active initiators.[3][13] This pathway often involves the cleavage of the C–O(carboxyl) bond.[3]

Table 3: Organocatalyzed Ring-Opening Polymerization of rac-β-Butyrolactone

| Catalyst | [M]:[C] Ratio | Temp. (°C) | Time (h) | Conv. (%) | Mn ( kg/mol ) | PDI (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| Lᵖᵀᵒˡ (NHC-CDI) | 100:1 | 80 | 1 | 76 | 4.8 | 1.27 | [13] |

| Lᵖᵀᵒˡ (NHC-CDI) | 100:1 | 100 | 1 | >99 | 6.5 | 1.25 | [13] |

| TBD | Bulk | 60 | - | - | 2.0–14.0 | <1.30 | [3] |

| BEMP | Bulk | 60 | - | - | up to 25.0 | - | [3] |

| Bifunctional Organoboron | - | - | - | >99 | - | Controlled |[7] |

Experimental Protocols

General Protocol for a Metal-Catalyzed ROP of BBL

This protocol is a generalized representation based on methodologies described for zinc and zirconium catalysts.[10][11]

-

Preparation: All glassware is dried in an oven overnight and cooled under a stream of dry argon or nitrogen. The monomer (β-butyrolactone) and solvent (e.g., toluene) are purified and dried before use.

-

Reaction Setup: In a glovebox or using Schlenk line techniques, the metal catalyst is dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer. The desired amount of co-catalyst/initiator (e.g., isopropanol), if required, is added.[11]

-

Initiation: The reaction mixture is brought to the desired temperature (e.g., 80 °C). The β-butyrolactone monomer is then injected into the vessel to start the polymerization.

-

Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.[3]

-

Termination and Purification: After reaching the desired conversion or time, the polymerization is quenched (e.g., by adding acidic methanol). The polymer is then precipitated by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol.[14]

-

Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Caption: A typical experimental workflow for the ROP of BBL.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the resulting polymer and to calculate monomer conversion.[3][8]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3][11]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to analyze the architecture of the macromolecules and identify end-groups, providing insight into the initiation and termination mechanisms.[8]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[14]

References

- 1. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions… [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. β-Butyrolactone - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. digital.csic.es [digital.csic.es]

- 14. chinesechemsoc.org [chinesechemsoc.org]

An In-Depth Technical Guide to the Anionic and Cationic Polymerization of β-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anionic and cationic ring-opening polymerization (ROP) of β-butyrolactone (β-BL), a critical monomer for the synthesis of the biodegradable and biocompatible polyester, poly(3-hydroxybutyrate) (PHB). This document delves into the core mechanisms, offers detailed experimental protocols, and presents a comparative analysis of the two polymerization techniques, with a focus on the resulting polymer characteristics.

Introduction: The Significance of Poly(3-hydroxybutyrate)

Poly(3-hydroxybutyrate) is a naturally occurring polyester with significant potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable implants. The chemical synthesis of PHB through the ring-opening polymerization of β-butyrolactone offers a route to tailor the polymer's properties, such as molecular weight and stereochemistry, which are crucial for its performance in drug development and other advanced applications. This guide focuses on two primary ionic polymerization methods: anionic and cationic ROP.

Anionic Ring-Opening Polymerization of β-Butyrolactone

Anionic ROP of β-butyrolactone is a widely studied and versatile method for producing PHB. It can proceed via a living polymerization mechanism, allowing for precise control over the polymer's molecular weight and architecture, resulting in narrow molecular weight distributions.[1]

Mechanism of Anionic Polymerization

The anionic polymerization of β-butyrolactone can be initiated by a variety of nucleophiles, including alkoxides, carboxylates, and organometallic compounds. The propagation step predominantly occurs via carboxylate active centers.[2] The ring-opening can proceed through two main pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage, depending on the initiator and reaction conditions.

A common side reaction in the anionic polymerization of β-BL is the abstraction of a proton from the α-position of the monomer or the polymer chain by the initiator or the propagating species. This leads to the formation of a crotonate species, which can act as a new initiating species and can also terminate the growing polymer chain, leading to a broader molecular weight distribution.[3]

Below is a generalized workflow for the anionic ROP of β-butyrolactone.

Quantitative Data for Anionic Polymerization

The following table summarizes representative quantitative data for the anionic polymerization of β-butyrolactone with various initiators.

| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |

| Potassium naphthalenide / 18-crown-6 | - | THF | - | - | High | Narrow |

| Sodium phenoxide | 100 | DMSO | Room Temp | 2 days | ~10,000 | ~1.2 |

| Zirconium compound | 200 | Toluene-d8 | Room Temp | 24 | 12,000[4] | 1.03–1.07[4] |

| Diazabicycloundecene (DBU) | - | Bulk | 60 | - | < 21,000[1] | Narrow |

| (BDI-1)Zn(OPr) | 200 | - | - | - | >100,000 | Narrow |

Detailed Experimental Protocol: Anionic Polymerization with Potassium Naphthalenide

This protocol describes a general procedure for the anionic polymerization of β-butyrolactone using a potassium naphthalenide/18-crown-6 ether initiator system in tetrahydrofuran (THF).

Materials:

-

β-Butyrolactone (distilled from CaH₂)

-

Naphthalene (recrystallized)

-

Potassium metal

-

18-crown-6 ether (dried under vacuum)

-

Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)

-

Anhydrous, deoxygenated argon or nitrogen

-

Methanol (for termination)

-

Hexane (for precipitation)

Procedure:

-

Initiator Preparation: In a glovebox, a solution of potassium naphthalenide is prepared by reacting a potassium mirror with a stoichiometric amount of naphthalene in dry THF. To this green solution, a solution of 18-crown-6 ether in THF is added.

-

Polymerization: The reactor, a flame-dried Schlenk flask equipped with a magnetic stir bar, is charged with the desired amount of distilled β-butyrolactone under an inert atmosphere. The solvent (THF) is then added. The reactor is cooled to the desired temperature (e.g., 0 °C).

-

The initiator solution is then slowly added to the monomer solution via a cannula. The reaction mixture is stirred for the desired period.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as degassed methanol.

-

Purification: The polymer is isolated by precipitation into a non-solvent like cold hexane. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

-

Characterization: The number-average molecular weight (M_n) and polydispersity index (PDI) of the resulting poly(3-hydroxybutyrate) are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Cationic Ring-Opening Polymerization of β-Butyrolactone

Cationic ROP of β-butyrolactone is generally less favored than its anionic counterpart because it often leads to polymers with low molecular weights and broader molecular weight distributions.[1] However, recent studies have demonstrated that under controlled conditions, cationic polymerization can be a viable method for synthesizing well-defined PHB.

Mechanism of Cationic Polymerization

Cationic polymerization of β-butyrolactone is typically initiated by strong protic acids or Lewis acids. The mechanism involves the protonation or coordination of the carbonyl oxygen of the lactone, followed by nucleophilic attack of another monomer molecule. A key advancement in this area is the use of trifluoromethanesulfonic acid (triflic acid, HOTf), which has been shown to promote a controlled polymerization via selective O-acyl bond cleavage. This avoids the formation of crotonate species that are often observed in other polymerization methods.[5]

The diagram below illustrates the proposed mechanism for the controlled cationic ROP of β-butyrolactone initiated by a strong acid.

Quantitative Data for Cationic Polymerization

The following table presents quantitative data for the cationic polymerization of β-butyrolactone.

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |

| Trifluoromethanesulfonic acid (HOTf) | 100 | CH₂Cl₂ | 25 | 1 | 8,200[5] | < 1.25[5] |

| Niobium(V) ethoxide | - | - | - | - | Low | - |

| Tantalum(V) ethoxide | - | - | - | - | Low | - |

Detailed Experimental Protocol: Cationic Polymerization with Trifluoromethanesulfonic Acid

This protocol outlines a procedure for the controlled cationic ring-opening polymerization of β-butyrolactone using trifluoromethanesulfonic acid (HOTf) as the initiator.

Materials:

-

β-Butyrolactone (distilled from CaH₂)

-

Trifluoromethanesulfonic acid (HOTf, freshly distilled)

-

Dichloromethane (CH₂Cl₂, freshly distilled from CaH₂)

-

Anhydrous, deoxygenated argon or nitrogen

-

Triethylamine (for termination)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of distilled β-butyrolactone under an inert atmosphere. Anhydrous dichloromethane is then added.

-

Initiation: The initiator, trifluoromethanesulfonic acid, is added to the stirred monomer solution at the desired reaction temperature (e.g., 25 °C) using a syringe.

-

Polymerization: The reaction is allowed to proceed for a specific time, with samples taken periodically to monitor monomer conversion by ¹H NMR spectroscopy.

-

Termination: The polymerization is quenched by the addition of a small amount of triethylamine.

-

Purification: The polymer is isolated by precipitation into cold methanol. The resulting white solid is collected by filtration and dried under vacuum.

-

Characterization: The molecular weight (M_n) and polydispersity (PDI) are determined by GPC. The structure of the polymer is confirmed by ¹H and ¹³C NMR spectroscopy.

Comparative Analysis: Anionic vs. Cationic Polymerization

| Feature | Anionic Polymerization | Cationic Polymerization |

| Initiators | Nucleophiles (e.g., alkoxides, carboxylates, organometallics) | Electrophiles (e.g., strong protic acids, Lewis acids) |

| Mechanism | Propagation via carboxylate anions; potential for proton abstraction | Propagation via oxonium ions; O-acyl cleavage with controlled initiators |

| Control over M_n | Generally good to excellent, especially with living systems | Often poor, but can be controlled with specific initiators like HOTf |

| PDI | Typically narrow (1.05 - 1.3) | Can be broad, but narrow PDI (<1.25) is achievable |

| Side Reactions | Proton abstraction leading to crotonate formation | Chain transfer and termination reactions can be significant |

| Polymer M_n | Can achieve high molecular weights (>100,000 g/mol ) | Typically results in low to moderate molecular weights (<10,000 g/mol ) |

| Stereocontrol | Can produce atactic, isotactic, or syndiotactic PHB depending on initiator and conditions | Less explored for stereocontrol |

Conclusion

Both anionic and cationic ring-opening polymerization methods offer distinct pathways to synthesize poly(3-hydroxybutyrate) from β-butyrolactone. Anionic polymerization, particularly living anionic polymerization, provides excellent control over molecular weight and architecture, enabling the production of high molecular weight PHB with narrow polydispersity. This level of control is highly desirable for the development of advanced drug delivery systems and other biomedical applications.

Cationic polymerization, while historically associated with poor control and low molecular weight polymers, has seen advancements with the use of specific initiators like trifluoromethanesulfonic acid. This has opened up possibilities for producing well-defined, lower molecular weight PHB, which may be advantageous for certain applications where rapid degradation or specific oligomeric structures are required.

The choice between anionic and cationic polymerization will ultimately depend on the desired properties of the final poly(3-hydroxybutyrate) product and the specific requirements of the intended application in drug development or other scientific research. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions and executing these polymerizations effectively.

References

Spectroscopic data and analysis of beta-butyrolactone (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of beta-butyrolactone. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its four-membered ring structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-4 (CH) | 4.704 | Multiplet | J = 5.6, 4.3, 6.1 |

| H-3 (CH₂) | 3.560 | Multiplet | J = 5.6, -16.3 |

| H-3' (CH₂) | 3.083 | Multiplet | J = 4.3, -16.3 |

| H-5 (CH₃) | 1.563 | Doublet | J = 6.1 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (C1) | ~170 |

| CH-O (C4) | ~75 |

| CH₂ (C3) | ~45 |

| CH₃ (C5) | ~22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1840 | C=O stretch | Carbonyl (in a strained β-lactone ring) |

| ~2980-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1180 | C-O stretch | Ester |

Mass Spectrometry (MS)

The mass spectrum of this compound reveals its molecular weight and provides insights into its fragmentation pattern under ionization.

| m/z | Proposed Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 71 | [M - CH₃]⁺ |

| 58 | [M - CO]⁺ |

| 43 | [CH₃CO]⁺ |

| 42 | [C₂H₂O]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron ionization (EI) is a common method for generating the mass spectrum.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer can be used. The instrument is scanned over a mass-to-charge (m/z) range of approximately 10 to 200 to detect the molecular ion and its fragments.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound from the reaction of ketene and acetaldehyde.

Caption: Synthesis of this compound.

Ring-Opening Polymerization of this compound

This diagram shows the general mechanism of the ring-opening polymerization of this compound to form poly(3-hydroxybutyrate).

Caption: Ring-Opening Polymerization of this compound.

An In-depth Technical Guide to the Safe Handling of Beta-Butyrolactone

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and associated hazards of beta-butyrolactone is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of safety precautions and handling guidelines for this compound, incorporating quantitative data, and visual workflows to facilitate a safe research environment.

Hazard Identification and Classification

This compound is a flammable liquid and is classified as a suspected carcinogen.[1] It is harmful if ingested, inhaled, or absorbed through the skin.[2] The compound is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2][3]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.[4]

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, meaning it is "possibly carcinogenic to humans". Animal studies have shown it to be carcinogenic in mice and rats through various routes of administration.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6O2 | [3] |

| Molecular Weight | 86.09 g/mol | [2][3] |

| Appearance | Clear colorless liquid | [3] |

| Odor | Acetone-like | [3] |

| Boiling Point | 160 to 163°F at 29 mmHg (71-73°C at 39 hPa) | [2][3][4] |

| Melting Point | -46.3°F (-43.5°C) | [2][3] |

| Flash Point | 140°F (60°C) - closed cup | [2][3] |

| Density | 1.0555 g/mL at 68°F (20°C) | [2][3] |

| Water Solubility | ≥ 100 mg/mL at 73°F (23°C) | [2][3] |

| Vapor Pressure | 0.5 mmHg at 108°F (42°C); 5.5 mmHg at 124°F (51°C); 18.5 mmHg at 163°F (73°C) | [2][3] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Caption: Required PPE for handling this compound.

Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[1]

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed to prevent leakage and protect from moisture.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Store in a locked cabinet or other secure area.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Caption: Emergency procedures for this compound exposure or spills.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: The compound is combustible.[2] When heated to decomposition, it may emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.[2] Vapors can form explosive mixtures with air.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Spill and Disposal Procedures

Spill Response:

-

Small Spills: Absorb the spill with an inert material like vermiculite, sand, or earth.[1] Use non-sparking tools to collect the material and place it in a suitable, sealed container for disposal.[1]

-

Large Spills: Evacuate non-essential personnel from the area. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2] Prevent the spill from entering drains.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates the following:

| Route of Exposure | Effects | Reference |

| Skin | Causes skin irritation. Harmful if absorbed. | [1][2] |

| Eyes | Causes serious eye irritation. | [1] |

| Inhalation | Causes irritation to the upper respiratory tract. Harmful if inhaled. | [1][2] |

| Ingestion | Harmful if swallowed. Causes gastrointestinal irritation. | [1][2] |

| Carcinogenicity | Suspected human carcinogen (IARC Group 2B). | [5] |

| Mutagenicity | Suspected of causing genetic defects. |

Experimental Protocols: Detailed experimental protocols for the toxicological studies cited are not readily available in the provided search results. For specific methodologies, researchers should consult the primary literature referenced in toxicological databases. Generally, carcinogenicity studies in animals, such as those mentioned by IARC, involve long-term exposure of the animals to the substance via different routes (e.g., oral, dermal, injection) followed by histopathological examination of tissues to identify tumor formation.[5] Mutagenicity is often assessed using in vitro tests like the Ames assay or in vivo tests like the micronucleus assay.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Incompatible with strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides.

-

Reactivity: It is hydrolyzed by water and aqueous alkali.[2][3] Studies have shown that beta-propiolactone is significantly more reactive with nucleophiles like guanosine, RNA, and DNA than this compound.[8] The main sites of alkylation are N-1 at adenosine, N-3 at cytidine, and N-7 at guanosine.[8]

References

- 1. This compound 98+%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C4H6O2 | CID 18303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. This compound (IARC Summary & Evaluation, Volume 11, 1976) [inchem.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Reactions of beta-propiolactone, this compound and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Beta-Butyrolactone in Biodegradable Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of beta-butyrolactone (β-butyrolactone) in the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polymer with significant potential in the pharmaceutical and biomedical fields. This document provides a comprehensive overview of the synthesis methodologies, material properties, and applications of PHB, with a special focus on its use in advanced drug delivery systems. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to facilitate research and development in this promising area.

Introduction to Poly(3-hydroxybutyrate) (PHB)

Poly(3-hydroxybutyrate) (PHB) is a naturally occurring polyester belonging to the polyhydroxyalkanoate (PHA) family.[1][2] It is synthesized by various microorganisms as an intracellular carbon and energy storage material.[2] As a biodegradable and biocompatible thermoplastic, PHB has emerged as a sustainable alternative to conventional petroleum-based plastics.[3] Its favorable properties, including non-toxicity and degradation into harmless byproducts, make it particularly attractive for medical applications such as surgical sutures, tissue engineering scaffolds, and controlled drug delivery systems.[1][4][5]

The chemical synthesis of PHB, primarily through the ring-opening polymerization (ROP) of β-butyrolactone, offers greater control over the polymer's molecular weight, architecture, and purity compared to microbial fermentation.[6][7] This guide focuses on the synthetic routes to PHB from β-butyrolactone, providing the necessary technical details for its laboratory-scale synthesis and characterization.

Synthesis of PHB via Ring-Opening Polymerization of β-Butyrolactone

The most common and versatile method for synthesizing PHB from β-butyrolactone is ring-opening polymerization (ROP). This process can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts, as well as organocatalysts. The choice of catalyst influences the polymerization mechanism, reaction kinetics, and the properties of the resulting polymer.

Polymerization Mechanisms

The ring-opening of β-butyrolactone can proceed through two primary mechanisms: O-acyl cleavage and O-alkyl cleavage. The specific pathway is largely determined by the nature of the initiator or catalyst used. In anionic ROP, for instance, propagation often occurs at the carboxylate centers.[8] Coordination-insertion is a common mechanism for metal-based catalysts, involving the coordination of the monomer to the metal center followed by insertion into the metal-alkoxide bond.[7]

Key Experimental Protocols

Below are detailed protocols for the synthesis and characterization of PHB.

2.2.1. General Protocol for Ring-Opening Polymerization of β-Butyrolactone

This protocol provides a general framework for the ROP of β-butyrolactone. Specific conditions may be adjusted based on the chosen catalyst and desired polymer characteristics.

-

Materials:

-

β-butyrolactone (monomer)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), dichloromethane (DCM))

-

Catalyst/initiator (e.g., organocatalyst, metal complex, anionic initiator)

-

Initiator/co-initiator (e.g., benzyl alcohol, isopropanol), if required by the catalyst

-

Quenching agent (e.g., acidic methanol, wet n-hexane)

-

Precipitation solvent (e.g., cold methanol, ethanol, hexane)

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-